

2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5aldehyde IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

2-(3',4'-Dihydroxyphenyl)-1,3benzodioxole-5-aldehyde

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An In-depth Technical Guide to 2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols related to **2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde**. This natural product, identified in plants such as Melissa officinalis (lemon balm), has garnered scientific interest primarily for its potent antioxidant properties.[1][2] This document summarizes key quantitative data, outlines detailed experimental methodologies for its analysis, and presents a logical workflow for its potential chemical synthesis.

IUPAC Name and Chemical Identity

The formally accepted IUPAC name for the compound is 2-(3,4-dihydroxyphenyl)-1,3-benzodioxole-5-carbaldehyde.[3][4]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is crucial for its handling, formulation, and experimental design.



Property	Value	Source
Molecular Formula	C14H10O5	[3][5]
Molecular Weight	258.23 g/mol	[3][5]
Physical Description	Solid	[3]
Melting Point	131 - 137 °C	[3]
CAS Number	213903-67-4	[5]
Predicted Relative Density	1.489 g/cm ³	[5]

Biological Activity: Antioxidant Potential

The primary biological activity documented for 2-(3,4-dihydroxyphenyl)-1,3-benzodioxole-5-carbaldehyde is its significant capacity as a free radical scavenger. The key quantitative measure of this activity was determined through a 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay.

Assay Type	Result (IC₅₀)	Comparison	Reference
DPPH Radical Scavenging	2.9 μΜ	Approximately 10-fold more potent than Ascorbic Acid and α -Tocopherol.	Tagashira M, Ohtake Y (1998)[1]

Experimental Protocols

This section provides a detailed methodology for a representative DPPH radical scavenging assay, enabling researchers to replicate the assessment of the compound's antioxidant activity. This protocol is synthesized from standard laboratory procedures.[6][7][8]

DPPH Radical Scavenging Activity Assay

Objective: To determine the concentration of the test compound required to scavenge 50% of the DPPH radicals (IC₅₀).



Materials:

- 2-(3,4-dihydroxyphenyl)-1,3-benzodioxole-5-carbaldehyde
- 1,1-diphenyl-2-picrylhydrazyl (DPPH)
- Methanol (Spectrophotometric grade)
- Ascorbic acid (Positive control)
- 96-well microplate or spectrophotometer cuvettes
- UV-Vis Spectrophotometer

Procedure:

- Preparation of DPPH Stock Solution:
 - Accurately weigh 24 mg of DPPH and dissolve it in 100 mL of methanol to prepare a stock solution (approx. 0.6 mM).
 - Store the solution in an amber bottle at 4°C.
- Preparation of Working DPPH Solution:
 - Dilute the DPPH stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm. This solution must be prepared fresh before use.
- Preparation of Test Compound and Standard Solutions:
 - Prepare a stock solution of the test compound in methanol (e.g., 1 mg/mL).
 - Perform serial dilutions to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 μg/mL).
 - Prepare a similar dilution series for the positive control (ascorbic acid).
- Assay Protocol:



- To a 96-well plate, add 50 μL of each dilution of the test compound or standard.
- Add 150 µL of the working DPPH solution to each well.
- For the blank control, add 50 μL of methanol instead of the test sample.
- Mix gently and incubate the plate in the dark at room temperature (25°C) for 30 minutes.
- Measurement:
 - Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculation of Scavenging Activity:
 - The percentage of DPPH radical scavenging activity is calculated using the following formula:

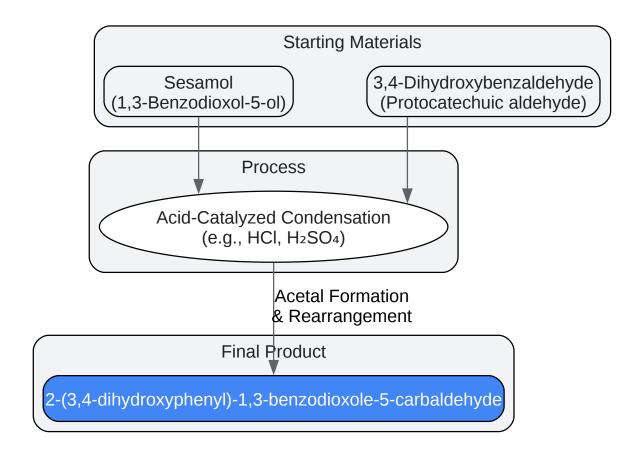
where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound/standard.

- Determination of IC₅₀:
 - Plot the percentage of scavenging activity against the corresponding concentrations of the test compound.
 - The IC₅₀ value is determined from the graph as the concentration required to inhibit 50% of the DPPH radicals.

Visualizations: Logical Synthesis Workflow

As no specific signaling pathways have been elucidated for this compound's direct radical scavenging activity, this section provides a diagram illustrating a plausible synthetic route. The synthesis of benzodioxoles often involves the acid-catalyzed condensation of a catechol-containing moiety with an aldehyde or its equivalent. This workflow proposes the reaction between Sesamol (1,3-benzodioxol-5-ol) and 3,4-Dihydroxybenzaldehyde (Protocatechuic aldehyde).





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Caption: A logical workflow for the synthesis of the target compound.

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- To cite this document: BenchChem. [2-(3',4'-Dihydroxyphenyl)-1,3-benzodioxole-5-aldehyde IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028503#2-3-4-dihydroxyphenyl-1-3-benzodioxole-5-aldehyde-iupac-name]

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